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Compound of Interest

Compound Name: ATM Inhibitor-8

Cat. No.: B12385271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing a research protocol for ATM
Inhibitor-8, a potent and selective Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor. These

detailed application notes and protocols are designed to facilitate the investigation of its

mechanism of action and therapeutic potential in cancer research and drug development.

Product Information and Properties
ATM Inhibitor-8 is a highly potent, selective, and orally active inhibitor of ATM kinase with an

IC50 of 1.15 nM.[1][2][3] It has demonstrated anti-tumor activity, particularly in combination with

DNA-damaging agents, by disrupting DNA repair pathways and inducing cell cycle arrest.

Chemical and Physical Properties
Property Value Reference

Molecular Formula C26H34N6O2

Molecular Weight 462.59 g/mol

IC50 1.15 nM (for ATM kinase)

CAS Number 2956666-60-5

Solubility and Storage
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Solvent Solubility Notes

DMSO Soluble

Prepare stock solutions in

DMSO. Avoid repeated freeze-

thaw cycles.

Aqueous Buffers/Media Poorly soluble

Precipitation may occur when

diluting DMSO stock into

aqueous solutions. Perform

serial dilutions in DMSO before

final dilution in media.

Storage: Store the solid compound at -20°C for up to 3 years. Store stock solutions in DMSO at

-80°C for up to 6 months.

Mechanism of Action and Signaling Pathway
ATM kinase is a master regulator of the DNA damage response (DDR), a critical signaling

network that maintains genomic integrity. In response to DNA double-strand breaks (DSBs),

ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle

arrest, DNA repair, or apoptosis. ATM inhibitors, like ATM Inhibitor-8, block the kinase activity

of ATM, thereby preventing the phosphorylation of its downstream targets and sensitizing

cancer cells to DNA-damaging agents.
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ATM Signaling Pathway in DNA Damage Response.

Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of ATM
Inhibitor-8.

In Vitro ATM Kinase Assay
This assay determines the direct inhibitory effect of ATM Inhibitor-8 on ATM kinase activity.

Materials:

Purified active ATM kinase

p53-derived peptide substrate

ATM Inhibitor-8

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

[γ-32P]ATP

96-well plates

Phosphorimager or scintillation counter

Protocol:

Prepare serial dilutions of ATM Inhibitor-8 in kinase assay buffer.

In a 96-well plate, add the purified ATM kinase and the p53 peptide substrate to the kinase

assay buffer.

Add the diluted ATM Inhibitor-8 to the wells. Include a vehicle control (DMSO).

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP.
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Incubate the plate at 30°C for 30-60 minutes.

Stop the reaction by adding a stop solution (e.g., EDTA).

Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove

unincorporated [γ-32P]ATP.

Measure the incorporated radioactivity using a phosphorimager or scintillation counter.

Calculate the percentage of kinase activity at each inhibitor concentration relative to the

vehicle control and determine the IC50 value.
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In Vitro ATM Kinase Assay Workflow.

Cell Culture and Treatment
Cell Lines:

HCT116 (colorectal cancer)

SW620 (colorectal cancer)
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MCF-7 (breast cancer)

Culture Conditions:

Grow cells in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal

bovine serum (FBS) and 1% penicillin-streptomycin.

Maintain cells in a humidified incubator at 37°C with 5% CO2.

Treatment:

Prepare a stock solution of ATM Inhibitor-8 in sterile DMSO (e.g., 10 mM).

On the day of the experiment, dilute the stock solution to the desired final concentration in

fresh culture medium. A working concentration of 200 nM has been shown to be effective.

Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent

toxicity. Include a vehicle control (DMSO) in all experiments.

Western Blot Analysis of ATM Pathway Inhibition
This protocol is to assess the effect of ATM Inhibitor-8 on the phosphorylation of key

downstream targets of ATM, such as CHK2 and p53.

Materials:

Treated and untreated cell lysates

Primary antibodies: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-CHK2 (Thr68),

anti-CHK2, anti-phospho-p53 (Ser15), anti-p53, and a loading control (e.g., β-actin or

GAPDH).

HRP-conjugated secondary antibodies

SDS-PAGE gels and transfer apparatus

PVDF or nitrocellulose membranes

Chemiluminescent substrate
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Protocol:

Seed cells (e.g., HCT116) and allow them to adhere overnight.

Treat cells with ATM Inhibitor-8 (e.g., 200 nM) for a specified time (e.g., 4 hours) with or

without a DNA damaging agent like irinotecan (e.g., 25 µM).

Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase

inhibitors.

Determine protein concentration using a BCA assay.

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and develop with a chemiluminescent substrate.

Visualize the protein bands using a digital imaging system.
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Western Blot Experimental Workflow.

Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of ATM Inhibitor-8 on cell cycle distribution.
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Materials:

Treated and untreated cells

Cold 70% ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Protocol:

Seed HCT116 cells and treat with ATM Inhibitor-8 (e.g., 200 nM) for 48 hours.

Harvest approximately 1 x 10^6 cells by trypsinization.

Wash the cells with cold PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store

at -20°C for at least 2 hours.

Centrifuge the fixed cells and discard the ethanol.

Wash the cells with PBS.

Resuspend the cell pellet in PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S,

and G2/M phases.

In Vivo Studies
ATM Inhibitor-8 has demonstrated oral bioavailability and anti-tumor activity in vivo.

In Vivo Efficacy in a Xenograft Model
Animal Model:
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SW620 human colorectal cancer xenograft model in immunodeficient mice.

Treatment Regimen (Example):

Administer Irinotecan (40 mg/kg, i.p.) once weekly.

Administer ATM Inhibitor-8 (20 or 40 mg/kg, p.o.) once daily for 3 days, starting 24 hours

after irinotecan dosing.

Endpoint:

Monitor tumor growth and animal well-being.

At the end of the study, excise tumors for further analysis (e.g., Western blot for

pharmacodynamic markers).

Pharmacokinetic Analysis
Route of
Administrat
ion

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h) t1/2 (h) F (%)

i.v. 10 6793.55 0.88 5.29 -

p.o. - - - - Excellent

Data from Balb/c mice.

Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vitro Cell Proliferation Inhibition by ATM
Inhibitor-8
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Cell Line IC50 (nM) Notes

HCT116 Data to be determined Colorectal Cancer

SW620 Data to be determined Colorectal Cancer

MCF-7 Data to be determined Breast Cancer

Table 2: Effect of ATM Inhibitor-8 on Cell Cycle
Distribution in HCT116 Cells

Treatment (48h) % G0/G1 % S % G2/M

Vehicle Control Data to be determined Data to be determined Data to be determined

ATM Inhibitor-8 (200

nM)
Data to be determined Data to be determined Data to be determined

Previous studies have shown a decrease in G0/G1 phase cells and an increase in G2/M phase

cells with increasing concentrations of ATM Inhibitor-8.

By following these detailed protocols and application notes, researchers can effectively

investigate the biological activities and therapeutic potential of ATM Inhibitor-8. The provided

information on its properties, mechanism of action, and experimental methodologies serves as

a robust foundation for designing and executing comprehensive research studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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